molecular formula C7H4Br2F2O2 B1410645 2,4-Dibromo-6-(difluoromethoxy)phenol CAS No. 1804515-86-3

2,4-Dibromo-6-(difluoromethoxy)phenol

Cat. No. B1410645
CAS RN: 1804515-86-3
M. Wt: 317.91 g/mol
InChI Key: HWEKKCUFLPVGID-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(difluoromethoxy)phenol, also known as DBMFP, is a halogenated phenol with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. It is a useful tool for studying biological processes, as it has been found to interact with many biological molecules, such as proteins and enzymes. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research with DBMFP.

Scientific Research Applications

2,4-Dibromo-6-(difluoromethoxy)phenol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. It has also been used to study protein-protein interactions, enzyme kinetics, and cell signaling pathways. Furthermore, its ability to penetrate cell membranes and interact with intracellular molecules makes it a useful tool for studying biological processes.

Mechanism of Action

2,4-Dibromo-6-(difluoromethoxy)phenol has been found to interact with a variety of biological molecules, including proteins and enzymes. It binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules.
Biochemical and Physiological Effects
2,4-Dibromo-6-(difluoromethoxy)phenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and phospholipase A2. Furthermore, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to have antioxidant activity, which may be beneficial in treating oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The use of 2,4-Dibromo-6-(difluoromethoxy)phenol in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it has been found to be efficient and cost-effective for synthesizing pure product. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules. However, there are also some limitations to its use. It has been found to be toxic at high concentrations, so it must be used with caution. Furthermore, its interactions with biological molecules are complex and not fully understood, so further research is needed to determine its full range of effects.

Future Directions

There are many potential future directions for research with 2,4-Dibromo-6-(difluoromethoxy)phenol. Further research is needed to better understand its interactions with biological molecules and to determine its full range of effects. Furthermore, it could be used to study protein-protein interactions, enzyme kinetics, and cell signaling pathways. Additionally, it could be used to develop new drugs and treatments for diseases such as cancer and oxidative stress-related diseases. Finally, it could be used to develop new methods for synthesizing and purifying organic compounds.

properties

IUPAC Name

2,4-dibromo-6-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEKKCUFLPVGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-(difluoromethoxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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